molecular formula C12H12ClN3O2S B2868841 2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340970-32-2

2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2868841
CAS No.: 1340970-32-2
M. Wt: 297.76
InChI Key: IGQFVMLXALIZOV-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a sulfonamide group at position 3 and an amino-linked 4-chloro-3-methylphenyl moiety at position 2. The compound’s pyridine-sulfonamide scaffold is structurally analogous to sulfonylurea herbicides, which inhibit acetolactate synthase (ALS) in plants .

Properties

IUPAC Name

2-(4-chloro-3-methylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQFVMLXALIZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-chloro-3-methylaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Rings

  • Target Compound: Pyridine ring with sulfonamide and aryl-amino substituents.
  • Sulfonylurea Herbicides (e.g., sulfosulfuron, rimsulfuron): Pyrimidine or triazine cores linked to sulfonamide groups and urea moieties. For example, sulfosulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-2-(ethylsulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide) integrates both pyrimidine and imidazopyridine rings .

Substituent Chemistry

  • The target compound’s 4-chloro-3-methylphenyl group contrasts with sulfonylureas’ methoxy (e.g., cinosulfuron) or ethylsulfonyl substituents (e.g., sulfosulfuron). These differences influence solubility, bioavailability, and target binding. For instance, methoxy groups in cinosulfuron enhance ALS inhibition efficiency .

Mode of Action

  • Sulfonylurea Herbicides: ALS inhibitors, disrupting branched-chain amino acid synthesis in plants.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Primary Use/Activity
This compound Pyridine 4-Chloro-3-methylphenyl, sulfonamide Not explicitly documented
Sulfosulfuron Pyrimidine + Imidazopyridine 4,6-Dimethoxy, ethylsulfonyl Herbicide (ALS inhibitor)
Rimsulfuron Pyrimidine 4,6-Dimethoxy, ethylsulfonyl Herbicide (ALS inhibitor)
Cinosulfuron Triazine 4,6-Dimethoxy, 2-methoxyethoxy benzene Herbicide (ALS inhibitor)
Azimsulfuron Pyrimidine + Pyrazole 4,6-Dimethoxy, methyltetrazole Herbicide (ALS inhibitor)

Research Implications and Limitations

The provided evidence focuses on sulfonylurea herbicides, limiting direct comparisons to this compound. Key gaps include:

  • Mechanistic Data: No studies on ALS inhibition or alternative targets for the target compound.
  • Application Scope: Potential uses in non-herbicidal roles (e.g., pharmaceuticals) remain unexplored.
  • Toxicological Profile : Safety and environmental impact data are absent.

Biological Activity

2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide, also known by its chemical formula C12H12ClN3O2SC_{12}H_{12}ClN_3O_2S and CAS Number 1340970-32-2, is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and anti-inflammatory responses.

  • Molecular Weight : 297.76 g/mol
  • Purity : Minimum 95%
  • Storage Conditions : Typically stored at room temperature.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity across multiple cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in tumor cells.

  • Mechanism of Action : The compound appears to interfere with the cell cycle, particularly arresting cells in the G2/M phase. This is evidenced by downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
Cell LineIC50_{50} (µM)
MCF-7 (Breast)4.22
HCT-116 (Colon)3.46
A549 (Lung)1.48
PC-3 (Prostate)0.33

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in various cellular models.

  • Mechanism : The anti-inflammatory action is linked to the inhibition of the p38 MAPK signaling pathway, which is crucial in mediating inflammatory responses .

Case Studies

  • Study on Tumor Cell Lines : A comprehensive study assessed the efficacy of this compound against several tumor cell lines using MTT assays. Results indicated that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .
  • Inflammation Model in Mice : In vivo studies utilizing LPS-induced inflammation models showed that treatment with this compound resulted in reduced microglial activation and decreased astrocyte proliferation, suggesting its utility in neuroinflammatory conditions .

Structural Considerations

The structural features of this compound contribute to its biological activity. The presence of the chloro and methyl groups on the aromatic ring enhances its ability to interact with biological targets, potentially increasing its potency against cancer cells and inflammatory pathways.

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